molecular formula C13H8ClN3S2 B2910342 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 338404-72-1

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No. B2910342
CAS RN: 338404-72-1
M. Wt: 305.8
InChI Key: WMGDWZFBMNGUTC-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS number 338404-72-1 . It is also known as 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic compound containing nitrogen, oxygen or sulfur . It also has a sulfanyl group attached to a 3-chlorobenzyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.82 . The storage temperature is recommended to be between 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic methods and derivatives of imidazo[2,1-b][1,3]thiazole compounds, highlighting their chemical versatility and potential for further functionalization. For example, Hawkins et al. (1995) detailed the synthesis of thieno-extended purines, showcasing methods to create derivatives of imidazo[2,1-b][1,3]thiazole compounds. These synthetic routes often involve cyclization reactions, nucleophilic displacement, and the use of specific catalysts to achieve desired structures with potential biological activities (Hawkins et al., 1995).

Biological and Medicinal Applications

Imidazo[2,1-b][1,3]thiazole derivatives have been explored for various biological and medicinal applications. Studies have investigated these compounds for their potential as antiulcer agents, carbonic anhydrase inhibitors, and antimicrobial agents. For instance, Barnish et al. (1980) discussed the cerebrovasodilatory effects of imidazo[2,1-b]thiadiazole sulfonamides, indicating their potential in treating conditions that benefit from increased cerebral blood flow (Barnish et al., 1980). Additionally, Askin et al. (2021) highlighted the synthesis and evaluation of novel imidazo[2,1-b][1,3,4]thiadiazoles as potent inhibitors of acetylcholinesterase and carbonic anhydrase, emphasizing their potential in therapeutic applications (Askin et al., 2021).

Catalysis and Organic Synthesis

Imidazo[2,1-b][1,3]thiazole compounds have also found applications in catalysis and organic synthesis. For instance, the use of specific catalysts for the preparation of pyrazole derivatives demonstrates the utility of these compounds in synthesizing a wide range of organic molecules, potentially leading to the discovery of new drugs and materials (Khazaei et al., 2021).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial activities of imidazo[2,1-b][1,3]thiazole derivatives have been explored, indicating their potential use in combating oxidative stress and infections. Bassyouni et al. (2012) synthesized and evaluated various derivatives for their antioxidant and antimicrobial efficacy, contributing to the development of new antimicrobial agents with potential applications in medicine and agriculture (Bassyouni et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3S2/c14-10-3-1-2-9(6-10)8-19-12-11(7-15)17-4-5-18-13(17)16-12/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGDWZFBMNGUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

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